9-(Methylaminomethyl)anthracene
Overview
Description
9-(Methylaminomethyl)anthracene is an organic compound with the molecular formula C16H15N. It is known for its role as an isocyanate derivatizing reagent and has applications in various fields of scientific research . The compound is characterized by the presence of an anthracene moiety substituted with a methylaminomethyl group at the 9-position.
Mechanism of Action
Target of Action
9-(Methylaminomethyl)anthracene (MAMA) is primarily used as a reagent in scientific research It’s known to be an isocyanate derivatizing reagent .
Mode of Action
As an isocyanate derivatizing reagent, it’s likely that MAMA reacts with isocyanates to form stable derivatives . These derivatives can then be detected and quantified using techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection .
Biochemical Pathways
It’s known that mama has been used as a model drug in studies investigating the effect of enzymatic degradation on drug release behaviors .
Pharmacokinetics
Its use as a model drug in studies of enzymatic degradation suggests that it may be subject to metabolic processes .
Action Environment
It’s known that mama is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
It is known to be an isocyanate derivatizing reagent . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of isocyanate derivatization.
Cellular Effects
It has been used as a model drug in the study of the effect of enzymatic degradation on the release behaviors of drugs . This suggests that it may influence cellular processes related to drug metabolism and release.
Molecular Mechanism
As an isocyanate derivatizing reagent, it may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .
Temporal Effects in Laboratory Settings
Its use as a model drug in studies of enzymatic degradation suggests that it may have observable effects over time .
Metabolic Pathways
The metabolic pathways involving 9-(Methylaminomethyl)anthracene are not well-characterized. It has been identified in human blood, suggesting that it may be metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methylaminomethyl)anthracene typically involves the reaction of 9-(Chloromethyl)anthracene with methylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows: [ \text{9-(Chloromethyl)anthracene} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts like palladium on carbon.
Substitution: It can participate in substitution reactions, where the methylaminomethyl group can be replaced or modified under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could lead to the formation of simpler anthracene derivatives.
Scientific Research Applications
9-(Methylaminomethyl)anthracene has several applications in scientific research:
Industry: Utilized in the development of sensitive analytical methods for environmental monitoring and safety assessments.
Comparison with Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group at the 9-position.
9-Anthracenecarboxylic acid: Contains a carboxyl group at the 9-position.
1-Aminopyrene: An amino-substituted polycyclic aromatic hydrocarbon.
Uniqueness: 9-(Methylaminomethyl)anthracene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications, particularly in the derivatization of isocyanates. Its ability to form stable derivatives makes it valuable in analytical chemistry and environmental monitoring.
Properties
IUPAC Name |
1-anthracen-9-yl-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHTDZJMNUGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994079 | |
Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73356-19-1 | |
Record name | 9-Anthracenemethanamine, N_methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073356191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(Methylaminomethyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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